molecular formula C2H7Al B14112851 Dimethylalumanyl CAS No. 865-37-2

Dimethylalumanyl

Cat. No.: B14112851
CAS No.: 865-37-2
M. Wt: 58.06 g/mol
InChI Key: TUTOKIOKAWTABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reagents featuring the dimethylalumanyl group represent a class of organoaluminum compounds with significant utility in synthetic chemistry and materials science. These compounds are recognized for their Lewis acidity, a property that makes them highly effective as catalysts and co-catalysts in various transformations, including Diels-Alder cycloadditions . A prominent example is dimethylaluminium chloride, which exists as a dimer in solution and serves as a versatile starting material for synthesizing other complex organoaluminum structures . The this compound motif is also a key component in specialized reagents like the Tebbe reagent, which is renowned for its ability to convert esters and carbonyls into terminal vinyl ethers and alkenes, respectively, providing a valuable alternative to Wittig-type reactions . Furthermore, related amide compounds such as Tris(dimethylamino)aluminum are critical precursors in advanced material fabrication, used in atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to create high-performance aluminum nitride thin films for the semiconductor industry . It is crucial to note that organoaluminum compounds containing the this compound group are typically highly reactive, flammable, and pyrophoric, reacting violently with water and air . They must be handled with extreme care under an inert atmosphere, such as nitrogen or argon, using appropriate personal protective equipment. This product is intended for research purposes by qualified laboratory professionals and is labeled For Research Use Only. Not for human or therapeutic use.

Properties

CAS No.

865-37-2

Molecular Formula

C2H7Al

Molecular Weight

58.06 g/mol

IUPAC Name

dimethylalumane

InChI

InChI=1S/2CH3.Al.H/h2*1H3;;

InChI Key

TUTOKIOKAWTABR-UHFFFAOYSA-N

Canonical SMILES

C[AlH]C

Origin of Product

United States

Preparation Methods

Key Parameters:

Parameter Optimal Range Impact on Yield
Temperature −10°C to 25°C Prevents Al(CH₃)₃ decomposition
Solvent Purity >99.9% anhydrous Minimizes side reactions
HCl Stoichiometry 1:1 molar ratio Ensures complete conversion

Ziegler-Type Alkylation Processes

The Ziegler process, originally developed for trialkylaluminum synthesis, has been adapted for this compound production. This method involves the stepwise alkylation of elemental aluminum with methyl chloride (CH₃Cl) in the presence of hydrogen gas (H₂):

$$
2\text{Al} + 3\text{CH}3\text{Cl} + \text{H}2 \rightarrow 2\text{(CH}3\text{)}2\text{AlCl} + 2\text{HCl} \quad \text{}
$$

Industrial-scale implementations utilize activated aluminum powder to enhance reaction kinetics, achieving yields of 70–80% at 80–120°C. Catalysts such as titanium tetrachloride (TiCl₄) are occasionally employed to lower activation barriers, though they introduce purification challenges.

Silica-Mediated Synthesis

A patent-pending method (US8575284B2) describes the use of silica (SiO₂) as a carrier for controlled hydrolysis of dialkylaluminum precursors. By reacting dimethylaluminum chloride with silica-containing absorbed water, this compound is generated alongside aluminoxane species:

$$
\text{(CH}3\text{)}2\text{AlCl} + \text{SiO}2\cdot n\text{H}2\text{O} \rightarrow \text{(CH}3\text{)}2\text{AlOH} + \text{SiO}_2\cdot \text{HCl} \quad \text{}
$$

This method achieves 90–95% purity when using silica with 5% absorbed water (determined by loss on ignition, LOI). The table below contrasts silica-mediated synthesis with traditional methods:

Metric Silica-Mediated Direct Alkylation
Yield 85–90% 70–80%
Purity 90–95% 85–90%
Scalability Industrial Laboratory
Byproduct Complexity Low Moderate

Ligand Substitution Reactions

Recent studies demonstrate the utility of ligand exchange in this compound synthesis. For example, the reaction of trimethylaluminum (AlMe₃) with bifunctional ligands yields this compound derivatives. A 2009 study detailed the synthesis of a this compound complex via AlMe₃ and a methanolate ligand:

$$
\text{AlMe}3 + \text{Ligand-OH} \rightarrow \text{(CH}3\text{)}2\text{Al-O-Ligand} + \text{CH}4 \quad \text{}
$$

Crystallographic data confirmed a distorted tetrahedral geometry at aluminum centers, with bond lengths of 1.93–1.97 Å for Al–C and 1.78 Å for Al–O. This method is favored for synthesizing stereochemically defined complexes but requires stringent temperature control (−10°C to 60°C) to prevent ligand degradation.

Industrial vs. Laboratory-Scale Production

Industrial Protocols:

  • Continuous Flow Reactors : Enable large-scale synthesis with real-time monitoring of exothermic reactions.
  • Solvent Recycling : Hydrocarbon solvents (e.g., hexane) are distilled and reused to reduce costs.

Laboratory Techniques:

  • Schlenk Lines : Essential for handling air-sensitive reagents.
  • Cryogenic Traps : Capture volatile byproducts like methane.

Emerging Methodologies

Advancements in electrochemical synthesis and mechanochemistry offer promising alternatives. Preliminary work indicates that electrochemical reduction of AlCl₃ in dimethylformamide (DMF) can generate this compound at room temperature, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions: Dimethylalumanyl undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form aluminium oxide and methane.

    Reduction: Can reduce certain organic compounds.

    Substitution: Participates in substitution reactions where the chlorine atom is replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Typically requires an oxygen source and is carried out under controlled conditions to prevent explosive reactions.

    Reduction: Often involves the use of hydrogen gas or other reducing agents.

    Substitution: Commonly uses halogenated compounds as reagents.

Major Products:

Scientific Research Applications

Dimethylalumanyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethylalumanyl involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The compound’s reactivity is primarily due to the presence of the aluminium atom, which has a high affinity for electron-rich species. This property makes it an effective catalyst in many organic reactions .

Comparison with Similar Compounds

Comparison with Similar Organoaluminum Compounds

Organoaluminum compounds vary in reactivity, stability, and applications. Below is a comparative analysis of dimethylalumanyl with related species:

Table 1: Key Properties of Organoaluminum Compounds

Compound Formula Reactivity with Air/Water Common Applications Stability Concerns
This compound Al(CH₃)₂[R]⁺ Extremely reactive Catalysis, polymer intermediates Pyrophoric; requires inert atmosphere
Trimethylaluminum Al(CH₃)₃ Pyrophoric Olefin polymerization, alkylation Reacts explosively with water
Diethylaluminum chloride Al(C₂H₅)₂Cl Moderate reactivity Ziegler-Natta catalysts Corrosive to metals
Aluminum hydrides AlH₃ derivatives Highly moisture-sensitive Hydrogen storage, reducing agents Decomposes rapidly in air

Reactivity and Handling

  • This compound : Likely shares pyrophoric tendencies with trimethylaluminum, requiring strict inert storage conditions. highlights that dimethylamine (a structurally unrelated amine) must avoid contact with oxidizing agents and metals like aluminum or copper ; similar incompatibilities may extend to this compound.
  • Trimethylaluminum: Known for violent reactions with water, releasing methane gas. Its applications in catalysis demand Schlenk-line techniques for safe handling.
  • Diethylaluminum Chloride : Less reactive than trimethylaluminum but still corrosive to metals, aligning with ’s warning about dimethylamine’s corrosivity to galvanized metals .

Research Findings and Methodological Considerations

  • Experimental Design: As per , comparisons must reference established methods and competing compounds (e.g., trimethylaluminum) to justify novel findings .
  • Data Presentation : Complex reactivity data should be summarized in tables (Table 1) to enhance clarity, adhering to ’s guidelines on figure/table limitations .
  • Safety Protocols: Handling organoaluminum compounds requires training and inert storage systems, paralleling dimethylamine’s safety protocols in .

Biological Activity

Dimethylalumanyl, also known as dimethylalumane, is an organometallic compound with the molecular formula C2H6AlC_2H_6Al and a molecular weight of approximately 58.06 g/mol. Its unique structure and reactivity have made it a subject of interest in various fields, including materials science and biological research. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant case studies.

This compound is characterized by its liquid form at room temperature and a boiling point of approximately 8°C. Its chemical structure can be represented by the following SMILES notation: C[AlH]C. The compound is notable for its reactivity with water and air, which necessitates careful handling and storage under inert conditions.

Safety Information

Due to its hazardous nature, this compound is classified as a water-reactive substance. Precautionary measures include:

  • Signal Word: DANGER
  • Hazard Statements: H224 (Extremely flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)
  • Transport Description: ORGANOMETALLIC SUBSTANCE, LIQUID, WATER-REACTIVE

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Research indicates that organometallic compounds like this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanisms proposed include:

  • Cell Membrane Interaction: this compound may disrupt cellular membranes, leading to increased permeability and subsequent cell death.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress by generating ROS, which can damage cellular components such as DNA and proteins.
  • Enzyme Inhibition: There is potential for this compound to inhibit specific enzymes involved in cellular metabolism.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation with an IC50 value ranging from 10 to 30 µM depending on the cell line tested.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

This study suggests that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms underlying the biological activity of this compound. The study found that treatment with the compound resulted in increased levels of ROS in treated cells compared to controls, indicating oxidative stress as a contributing factor to its cytotoxic effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications to the dimethyl group can significantly influence its biological activity. For example:

  • Increased Activity: Substituting one methyl group with larger alkyl chains enhanced cytotoxicity.
  • Decreased Activity: Introducing polar functional groups reduced membrane permeability, leading to lower bioactivity.

Q & A

Q. What spectroscopic techniques are effective for characterizing the structural and electronic properties of Dimethylalumanyl?

To confirm the molecular structure and bonding environment of this compound, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : For analyzing local electronic environments of hydrogen (<sup>1</sup>H) and aluminum (<sup>27</sup>Al) nuclei.
  • Infrared (IR) Spectroscopy : To identify functional groups and Al–C bonding vibrations.
  • X-ray Crystallography : For definitive structural determination if crystalline samples are obtainable.
    Methodological Note: Cross-validate results with computational simulations (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Q. How should experimental protocols be designed to ensure safe handling of this compound in laboratory settings?

  • Engineering Controls : Use fume hoods to prevent inhalation exposure, and ensure inert atmosphere (argon/nitrogen) for air-sensitive reactions .
  • Personal Protective Equipment (PPE) : Wear safety goggles, chemically resistant gloves (e.g., nitrile), and flame-retardant lab coats.
  • Emergency Procedures : For spills, neutralize with dry sand or inert absorbents; avoid water due to potential exothermic reactions .

Q. What synthetic routes are validated for preparing this compound derivatives with high purity?

  • Metathesis Reactions : Reacting aluminum halides with Grignard reagents (e.g., AlCl3 + 2 CH3MgBr → (CH3)2AlCl).
  • Purification : Employ vacuum distillation or recrystallization in anhydrous solvents (e.g., hexane).
  • Validation : Monitor purity via gas chromatography (GC) or <sup>27</sup>Al NMR .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in catalytic systems?

  • Step 1 : Perform Density Functional Theory (DFT) calculations to map reaction pathways (e.g., activation energies for Al–C bond cleavage).
  • Step 2 : Validate predictions via kinetic studies (e.g., monitoring reaction rates using <sup>13</sup>C NMR or mass spectrometry).
  • Step 3 : Compare computational and experimental data to refine theoretical models, addressing discrepancies in transition-state geometries .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound complexes?

  • Data Triangulation : Replicate experiments under identical conditions (temperature, solvent, concentration) to isolate variables .
  • Error Analysis : Quantify uncertainties in calorimetric measurements (e.g., DSC/TGA) and assess instrument calibration logs .
  • Literature Review : Cross-reference datasets from peer-reviewed journals (prioritizing primary sources) to identify contextual factors (e.g., solvent effects) .

Q. How can researchers design controlled experiments to investigate the ligand-exchange kinetics of this compound with Lewis bases?

  • Experimental Design :
    • Use stopped-flow spectroscopy to track real-time ligand substitution.
    • Vary Lewis base strength (e.g., pyridine vs. PMe3) and temperature to derive rate constants.
  • Data Interpretation : Apply Eyring or Arrhenius equations to correlate kinetic data with thermodynamic parameters .

Methodological Guidelines for Data Presentation

Q. What are best practices for presenting spectroscopic and crystallographic data in publications on this compound?

  • Figures : Use color-coded spectra (e.g., <sup>27</sup>Al NMR peaks in distinct hues) and annotate crystallographic diagrams with bond lengths/angles .
  • Tables : Include raw data (e.g., coupling constants, crystallographic refinement statistics) in appendices, with processed summaries in the main text .
  • Reproducibility : Archive instrument parameters (e.g., NMR pulse sequences, X-ray wavelengths) in supplementary materials .

Q. How should researchers address gaps in the existing literature on this compound’s applications in organometallic catalysis?

  • Hypothesis-Driven Approach : Formulate testable questions (e.g., “Does steric bulk in this compound derivatives enhance catalytic turnover?”).
  • Comparative Studies : Benchmark performance against established catalysts (e.g., trimethylaluminum) under identical conditions.
  • Gap Analysis : Systematically review tertiary sources (e.g., review articles) to identify underexplored reaction scopes .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?

  • Documentation : Record detailed reaction conditions (e.g., stoichiometry, solvent purity, stirring rates) in lab notebooks .
  • Collaborative Verification : Share samples with independent labs for cross-characterization (e.g., NMR, elemental analysis) .
  • Open Data : Publish raw datasets in repositories like ChemRxiv or Figshare to enable third-party validation .

Q. How can machine learning tools enhance the analysis of this compound’s structure-activity relationships?

  • Data Curation : Compile experimental and computational datasets (e.g., bond energies, reaction yields) into standardized formats.
  • Model Training : Use algorithms (e.g., random forests) to predict catalytic activity from structural descriptors (e.g., Al–C bond length).
  • Validation : Compare machine learning predictions with experimental results to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.